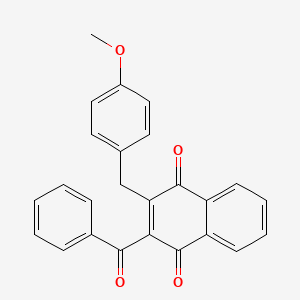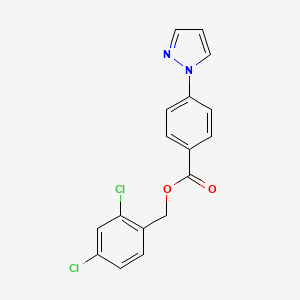![molecular formula C23H34N2O2 B6028972 2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6028972.png)
2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that it may act as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and reduce the levels of oxidative stress markers in the brain. It has also been found to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol in lab experiments is its potential therapeutic applications. It has been found to have neuroprotective, anxiolytic, and antipsychotic effects, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol. One direction is to further study its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. Additionally, further research is needed to understand the exact mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol has been achieved using various methods. One of the commonly used methods is the reaction of 2-methoxy-1-naphthaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of piperazine. Another method involves the reaction of 2-methoxy-1-naphthaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of piperazine and zinc chloride.
Aplicaciones Científicas De Investigación
2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have potential as a neuroprotective agent, anxiolytic agent, and antipsychotic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c1-23(2,3)17-25-13-12-24(15-19(25)11-14-26)16-21-20-8-6-5-7-18(20)9-10-22(21)27-4/h5-10,19,26H,11-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPVBKDAXWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-methyl-3-(3-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B6028898.png)
![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6028908.png)
![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6028934.png)
![methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]methioninate](/img/structure/B6028940.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6028957.png)



![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6028983.png)
![2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6028990.png)
amino]methyl}-4-methoxyphenol](/img/structure/B6028991.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)